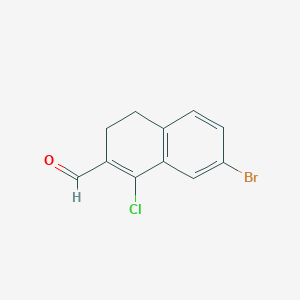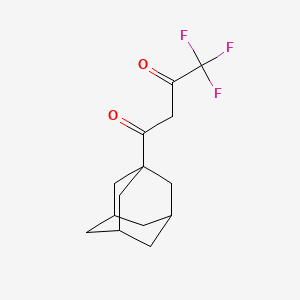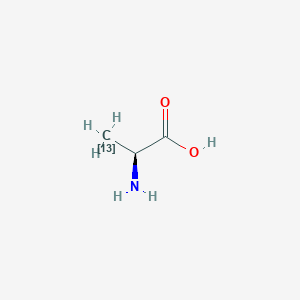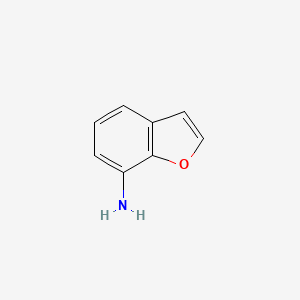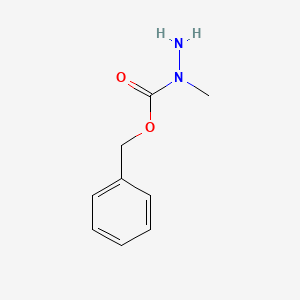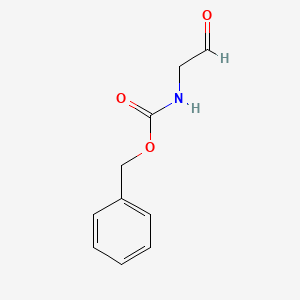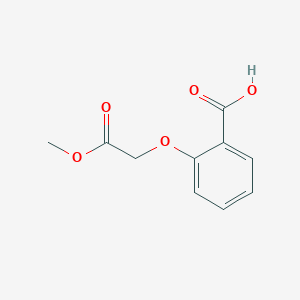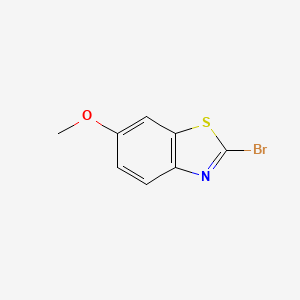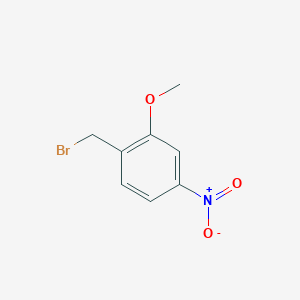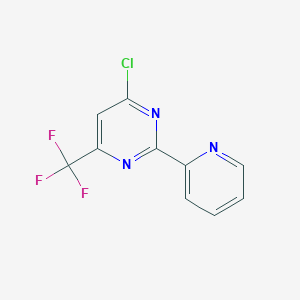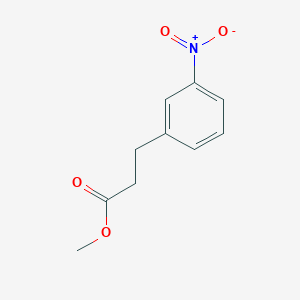
Methyl 3-(3-nitrophenyl)propanoate
Descripción general
Descripción
Methyl 3-(3-nitrophenyl)propanoate is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure is a common motif in various synthetic compounds and can be found in different contexts, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of compounds related to methyl 3-(3-nitrophenyl)propanoate often involves multi-step reactions that may include nitration, reduction, and esterification processes. For instance, a related compound, ethyl 3-(3-aminophenyl)propanoate, was synthesized using a tandem Knoevenagel condensation and alkylidene reduction of 3-nitrobenzaldehyde, followed by a reduction and simultaneous esterification using stannous chloride in ethanol . This method showcases the potential synthetic routes that could be adapted for the synthesis of methyl 3-(3-nitrophenyl)propanoate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-(3-nitrophenyl)propanoate has been elucidated using crystallographic methods. For example, the crystal structure of a related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined, revealing intramolecular hydrogen bonding between the nitro group and a hydroxyl group . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of methyl 3-(3-nitrophenyl)propanoate would be influenced by the presence of the nitro group and the ester functionality. The nitro group is an electron-withdrawing group that can affect the electron density on the phenyl ring, potentially making it more susceptible to nucleophilic attacks. Additionally, the ester group could undergo hydrolysis or transesterification reactions under appropriate conditions. The synthesis of various isomeric products, as seen in the reaction of methyl 3-oxobutanoate with arylhydrazines, demonstrates the versatility of reactions involving similar ester compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-(3-nitrophenyl)propanoate would be influenced by its molecular structure. The presence of the nitro and ester groups would affect its polarity, solubility, and boiling point. For instance, the crystal structure analysis of related compounds provides insights into the potential hydrogen bonding capabilities, which can influence the compound's melting point and solubility in various solvents . The polarized molecular-electronic structure observed in some isomeric compounds suggests that methyl 3-(3-nitrophenyl)propanoate may also exhibit polarity, affecting its interactions with other molecules and solvents .
Aplicaciones Científicas De Investigación
1. Catalysis and Enzyme Activity
Methyl 3-(3-nitrophenyl)propanoate has been studied in the context of catalysis, particularly with per-O-methylated cyclodextrins. These compounds exhibit significant enzyme catalysis, providing rate accelerations of 500-1000 times, indicating potential applications in biochemical reactions and industrial processes (Fenger & Bols, 2010).
2. Biodegradation and Environmental Applications
Research has demonstrated the role of certain microorganisms, such as Ralstonia sp. SJ98, in the biodegradation of similar nitrophenyl compounds. These studies are vital for understanding environmental decontamination and bioremediation processes, especially in soils contaminated with pesticides (Bhushan et al., 2000).
3. Synthesis of Bioactive Compounds
The compound has been used in the synthesis of β2-Homoamino acids via enantioselective catalysis. This synthesis approach is crucial for developing new pharmaceuticals and studying biological processes (Rimkus & Sewald, 2003).
4. Chemical Structure and Crystallography
Studies have focused on the molecular and crystal structures of related nitrophenyl compounds, providing insights into their conformation and implications for peptide synthesis. This research is fundamental for understanding the chemical behavior of these compounds in various applications (Crisma & Toniolo, 2002).
5. Pharmaceutical Synthesis
Research has also been conducted on the synthesis of various pharmaceuticals, utilizing similar nitrophenyl propanoates as intermediates. These studies contribute significantly to the development of new drugs and therapeutic agents (Shahid et al., 2006).
Safety And Hazards
“Methyl 3-(3-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propiedades
IUPAC Name |
methyl 3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBKWKVTOTPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-nitrophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



